Destruxin B2 6

Description

Historical Context and Discovery of Destruxins

The destruxin family of compounds was first reported in 1961, stemming from research on the fungus Oospora destructor, which was later identified as Metarhizium anisopliae researchgate.net. The name "destruxin" itself is derived from the species name, reflecting its early association with the fungus's destructive capabilities against insects researchgate.net. Initial studies focused on the potent insecticidal properties of these metabolites, recognizing their role as virulence factors in fungal pathogenesis researchgate.netpnas.org. Over the decades, research has expanded to encompass their biosynthesis, chemical synthesis, structural elucidation, and a broad spectrum of biological activities beyond insecticidal action researchgate.netresearchgate.net.

Classification and Structural Diversity of Destruxin Analogues Relevant to Destruxin B2 6

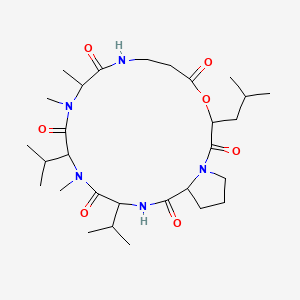

Destruxins are structurally characterized as cyclic hexadepsipeptides, formed by the condensation of an alpha-hydroxy acid and five amino acid residues researchgate.netoup.com. This cyclic structure, featuring ester and amide linkages, allows for significant variation in the constituent amino acids and the alpha-hydroxy acid moiety researchgate.net. This structural variability has led to the identification of numerous destruxin analogues, with estimates suggesting over 35 to 40 different derivatives have been characterized researchgate.netresearchgate.net.

These compounds are broadly classified into groups labeled A through F, with further subdivisions based on variations in N-methylation and the specific amino acid residues or side chains researchgate.netajbasweb.com. Destruxin B2, a prominent member of this family, is known to be produced by Metarhizium anisopliae ajbasweb.comontosight.ai. While specific literature detailing "this compound" as a distinct, widely recognized entity is limited, the designation "B2" itself points to a specific structural arrangement within the Destruxin B series. Research has identified potential isomers or related compounds, such as "DTX B2.2" and "destruxin B2/dihydro-A," indicating ongoing efforts to map the full structural diversity within this family nih.govnih.gov. The precise "6" in "this compound" might refer to a specific isolate, a stereoisomer, or a particular derivative not yet extensively cataloged under this exact nomenclature. However, its classification firmly places it within the cyclic hexadepsipeptide framework, sharing core structural features with other known destruxins.

Table 1: Key Destruxin Analogues and Their General Characteristics

| Destruxin Analogue | Primary Source Organism | General Structural Class | Noteworthy Biological Activities |

| Destruxin A | Metarhizium anisopliae | Cyclic hexadepsipeptide | Insecticidal, phytotoxic, antifeedant |

| Destruxin B | Metarhizium anisopliae | Cyclic hexadepsipeptide | Insecticidal, cytotoxic, anticancer, antiviral |

| Destruxin B2 | Metarhizium anisopliae | Cyclic hexadepsipeptide | Insecticidal, antiviral, suppresses HBV surface antigen production |

| Destruxin E | Metarhizium anisopliae | Cyclic hexadepsipeptide | Insecticidal, cytotoxic, prevents osteoblast formation |

| Desmethyldestruxin B2 | Metarhizium anisopliae | Cyclic hexadepsipeptide | Suppresses HBV surface antigen production |

Note: Information on "this compound" specifically is limited; this table includes general information on related, well-documented destruxins.

Significance of this compound in Natural Product Research

The significance of this compound, as a representative of the destruxin family, in natural product research lies in several key areas. Firstly, these compounds serve as critical models for understanding fungal secondary metabolism and the genetic basis of toxin production, particularly in entomopathogenic fungi like Metarhizium anisopliae pnas.org. The identification of gene clusters responsible for destruxin biosynthesis, such as the dtx cluster in Metarhizium robertsii, offers insights into the enzymatic pathways involved and provides targets for synthetic biology and metabolic engineering pnas.org.

Secondly, the diverse biological activities of destruxins, including insecticidal, cytotoxic, and antiviral properties, make them valuable subjects for exploring novel therapeutic agents and biocontrol strategies researchgate.netpnas.orgontosight.ainih.gov. For instance, Destruxin B has been investigated for its anticancer effects, inducing apoptosis in human lung cancer cells through a Bcl-2 family-dependent mitochondrial pathway nih.gov. Its ability to inhibit hepatitis B virus surface antigen production also highlights its potential medicinal applications oup.comajbasweb.com.

Furthermore, the structural complexity and variability within the destruxin family present ongoing challenges and opportunities for chemical synthesis, structural elucidation, and structure-activity relationship studies researchgate.netoup.com. Understanding how subtle structural modifications, potentially represented by designations like "this compound," influence bioactivity is crucial for developing targeted applications, whether as bioinsecticides or pharmaceuticals. The presence of various destruxin analogues, including potential isomers like DTX B2.2, underscores the depth of structural diversity that continues to be explored in natural product discovery nih.gov.

Table 2: Chemical and Physical Properties of Representative Destruxins

| Property | Destruxin B (CAS 2503-26-6) chemscene.comadooq.com | Destruxin B2 (General Information) ontosight.aicaymanchem.com |

| Molecular Formula | C₃₂H₅₅N₅O₇ | C₃₁H₄₃N₅O₉ (Destruxin B2) ontosight.ai |

| Molecular Weight | 621.81 g/mol | 625.7 g/mol (Destruxin B2) ontosight.ai |

| CAS Number | 2503-26-6 | Not specifically listed for "B2 6" |

| Appearance | Not specified | Liquid caymanchem.com |

| Odor | Not specified | Ether-like caymanchem.com |

| Purity | 98% chemscene.com | Not specified |

| Storage | 4°C chemscene.com | Not specified |

| Solubility | Not specified | Soluble in acetonitrile (B52724) caymanchem.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

10,11,14-trimethyl-3-(2-methylpropyl)-13,16-di(propan-2-yl)-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H49N5O7/c1-16(2)15-21-27(38)34-14-10-11-20(34)26(37)31-23(17(3)4)28(39)33(9)24(18(5)6)29(40)32(8)19(7)25(36)30-13-12-22(35)41-21/h16-21,23-24H,10-15H2,1-9H3,(H,30,36)(H,31,37) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHOYUZRQFBRFCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NCCC(=O)OC(C(=O)N2CCCC2C(=O)NC(C(=O)N(C(C(=O)N1C)C(C)C)C)C(C)C)CC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H49N5O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201000439 | |

| Record name | 1,10-Dihydroxy-5,8,9-trimethyl-16-(2-methylpropyl)-3,6-di(propan-2-yl)-5,6,8,9,12,13,19,20,21,21a-decahydropyrrolo[1,2-d][1,4,7,10,13,16]oxapentaazacyclononadecine-4,7,14,17(3H,16H)-tetrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201000439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

579.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79386-00-8 | |

| Record name | Destruxin B2 6 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079386008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,10-Dihydroxy-5,8,9-trimethyl-16-(2-methylpropyl)-3,6-di(propan-2-yl)-5,6,8,9,12,13,19,20,21,21a-decahydropyrrolo[1,2-d][1,4,7,10,13,16]oxapentaazacyclononadecine-4,7,14,17(3H,16H)-tetrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201000439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Molecular Genetics of Destruxin B2 6

Regulation of Destruxin B2 6 Biosynthesis

The production of secondary metabolites like destruxins is a complex process influenced by a multitude of internal and external factors. Understanding these regulatory mechanisms is crucial for elucidating the ecological role of destruxins and for potential biotechnological applications.

Environmental and Nutritional Factors Influencing Production

The biosynthesis of secondary metabolites in fungi is highly responsive to the surrounding environment and the availability of nutrients. While specific detailed studies on the precise influence of individual factors such as carbon sources, pH, or dissolved oxygen levels on the production of this compound are not extensively detailed in the provided literature, general culture conditions are known to be critical. Fungal strains are often cultured in media like Sabouraud Dextrose Broth (SDB) researchgate.net or specialized media such as CZB supplemented with peptone nih.gov to promote growth and metabolite production. These studies indicate that the composition of the growth medium and incubation period (e.g., 10 days in SDB) significantly impact the yield and profile of secreted metabolites, including destruxins researchgate.net. Further research would be needed to delineate the specific optima for this compound production concerning variations in carbon sources, pH, and dissolved oxygen.

Genetic Regulation Mechanisms and Mutations Affecting Production

The genetic underpinnings of destruxin biosynthesis are primarily associated with large, multi-functional enzyme complexes, such as non-ribosomal peptide synthetases (NRPS) nih.govoup.com. While the exact enzymes responsible for destruxin biosynthesis have not been definitively identified, the involvement of NRPS has been strongly suggested oup.com.

Significant insights into the genetic regulation and the impact of mutations have emerged from studies involving Metarhizium anisopliae. One notable finding is the observation that a mutant strain of M. anisopliae that lost a specific chromosome (approximately 1.05 Mb) also concurrently lost its ability to produce destruxins oup.com. This concurrence strongly suggests that the genes encoding destruxin synthetases are localized on this conditionally dispensable (CD) chromosome oup.com. The presence of conserved secondary metabolic gene clusters, including those for destruxin biosynthesis, is linked to fungal adaptation and host specificity nih.govannualreviews.org.

Furthermore, research on specific gene mutations has revealed their impact on destruxin profiles. For instance, a mutant lacking the farnesyl pyrophosphate synthase (FPPS1) gene (ΔMaFPPS1) exhibited significantly altered destruxin production compared to the wild-type strain nih.gov. Extracts from the ΔMaFPPS1 mutant showed markedly higher levels of various destruxins, including an approximately 47.7-fold increase in Destruxin B2/dihydro-A, alongside increases in Destruxins D, B, A, and A2 nih.gov. This suggests that FPPS1 plays a regulatory role, potentially a negative one, in the accumulation of this compound and related compounds. The study also noted that the hypervirulent mutant MaUV-HV showed changes in destruxin levels, indicating that other genetic modifications can also influence production nih.govresearchgate.net. Interestingly, some M. anisopliae isolates with low or undetectable toxin production have still demonstrated significant pathogenicity against insect hosts, suggesting that destruxin production may not be the sole determinant of virulence oup.comdokumen.pub.

Table 1: Destruxin Levels in ΔMaFPPS1 Mutant vs. Wild-Type (WT) Strain

| Destruxin Type | Fold Increase in ΔMaFPPS1 vs. WT |

|---|---|

| Destruxin D | ~10-fold |

| Destruxin B | ~10-fold |

| Destruxin A | ~10-fold |

| Destruxin A2 | ~17.5-fold |

| Destruxin B2/dihydro-A | ~47.7-fold |

Evolution of Destruxin Biosynthesis and Fungal Host Specificity

The evolution of secondary metabolite (SM) gene clusters, including those responsible for destruxin biosynthesis, is closely intertwined with the diversification and host specificity of fungal species. Studies on Metarhizium species reveal that the destruxin biosynthetic gene cluster has undergone divergent evolution researchgate.netnih.gov. Notably, this gene cluster is absent in certain host-specific fungi, such as Metarhizium album and Metarhizium acridum, but is present in more generalist Metarhizium species nih.gov. This observation strongly links the presence or absence of the destruxin gene cluster to the evolution of fungal host specificity nih.govannualreviews.orgresearchgate.net.

The evolutionary trajectory raises questions about whether the gene cluster was lost in specialist species or acquired by non-specialist lineages during fungal speciation nih.gov. Generalist species tend to possess a greater number of SM gene clusters compared to specialists nih.govannualreviews.org. This pattern suggests that the acquisition or retention of SM gene clusters, like the one for destruxins, has played a role in the adaptation of fungi to a broader range of insect hosts nih.govannualreviews.org. The conserved and divergent evolution of SM genes, including events of lineage-specific mutagenesis that can disable toxin production, reflects the dynamic evolutionary pressures faced by these fungi nih.gov. The presence of conserved SM gene clusters in Metarhizium and other entomopathogenic fungi underscores their potential contribution to fungal entomopathogenicity nih.gov.

Compound Names Table

| Compound Name |

|---|

| This compound |

| Destruxin B2/dihydro-A |

| Destruxin A |

| Destruxin A2 |

| Destruxin B |

Biological Activities and Mechanisms of Action of Destruxin B2 6

Insecticidal Activity: Cellular and Molecular Mechanisms

Destruxin B2 6 exerts its insecticidal effects through several key cellular and molecular pathways, disrupting normal physiological functions in insects.

Induction of Flaccid Paralysis and Visceral Muscle Contraction in Insects

Destruxins, including Destruxin B2, are known to induce paralysis in insects. This is characterized by an initial phase of tetanic paralysis due to sustained muscle contraction, followed by flaccid paralysis as muscles relax completely pnas.orgnih.govresearchgate.netasm.orgcore.ac.uk. This effect is primarily mediated by direct action on the insect muscle membrane core.ac.uk. The precise mechanism involves disrupting the normal resting potential of muscle cells, leading to uncontrolled contractions sci-hub.se.

Interaction with Ion Channels (e.g., Ca²⁺ channels)

A primary mode of action for destruxins involves their interaction with ion channels in insect muscle membranes pnas.orgnih.govcore.ac.uksci-hub.seresearchgate.net. Specifically, they are understood to directly or indirectly open endogenous calcium (Ca²⁺) channels sci-hub.se. This opening leads to an influx of Ca²⁺ ions, causing membrane depolarization and subsequent muscle contraction core.ac.uksci-hub.se. The effect on Ca²⁺ channels is critical for the observed paralysis and lethality in insects pnas.orgsci-hub.se.

Suppression of Insect Cellular and Humoral Immune Responses

Destruxins play a significant role in facilitating fungal infection by suppressing the insect's immune system pnas.orgnih.govresearchgate.netasm.orgresearchgate.netnih.govnih.gov. They act by suppressing both cellular and humoral immune responses pnas.orgnih.govresearchgate.netasm.orgresearchgate.net. This immune suppression allows the entomopathogenic fungus to propagate more effectively within the host insect, enhancing its virulence researchgate.net. For example, destruxins can inhibit melanization responses and suppress oxidative bursts and antimicrobial peptide synthesis in infected insects mdpi.com.

Modulation of Cell-Substrate Impedance in Insect Cells

The effects of destruxins on insect cells can be monitored using electric cell-substrate impedance sensing (ECIS) researchgate.netnih.govcanada.caresearchgate.netsemmelweis.hu. This technique measures changes in electrical impedance across insect cells adhered to a substrate, reflecting cellular health and response to toxins. Studies have shown that slight structural variations among destruxins can lead to significant differences in their inhibitory effects on insect cells researchgate.netnih.gov. Destruxin B has been noted as particularly inhibitory, with Destruxin B2 showing reduced inhibition compared to Destruxin B when tested on Spodoptera frugiperda Sf9 cells researchgate.netnih.gov.

Table 1: Relative Inhibitory Effects of Destruxins on Sf9 Insect Cells

| Destruxin Variant | Relative Inhibitory Effect on Sf9 Cells | Source Reference |

| Destruxin B | Most inhibitory | researchgate.netnih.gov |

| Destruxin B2 | Reduced inhibition compared to B | researchgate.netnih.gov |

| Destruxin C | Reduced inhibition compared to B | researchgate.netnih.gov |

| Destruxin A | Lower inhibitory effect than B | researchgate.netnih.gov |

| Destruxin E | Nullified inhibitory effect | researchgate.netnih.gov |

Binding to Specific Cellular Proteins (e.g., aminoacyl tRNA synthetases, transmembrane protein 214, protein transport protein SEC23A)

Research has begun to identify specific cellular proteins that interact with destruxins, providing further insight into their mechanisms of action. Destruxin A (DA), a related analogue, has been shown to interact with several proteins in Bombyx mori (silkworm), including aminoacyl tRNA synthetases (ARSs) nih.gov. Furthermore, DA has been demonstrated to bind to transmembrane protein 214 (TMEM214) and protein transport protein SEC23A, potentially affecting protein transport and cellular homeostasis mdpi.com. While specific protein targets for this compound are still under investigation, these findings highlight the broad range of cellular machinery that destruxins can engage with.

Table 2: Identified Destruxin Binding Proteins

| Destruxin Variant | Binding Protein | Organism | Source Reference |

| Destruxin A | Aminoacyl tRNA Synthetases (e.g., BmAlaRS, BmCysRS, BmMetRS, BmValRS, BmIleRS, BmGluProRS) | Bombyx mori | nih.gov |

| Destruxin A | Transmembrane protein 214 (BmTMEM214) | Bombyx mori | mdpi.com |

| Destruxin A | Protein transport protein SEC23A (BmSEC23) | Bombyx mori | mdpi.com |

Compound Names:

this compound

Destruxin B2

Destruxin B

Destruxin A

Destruxin C

Destruxin E

Aminoacyl tRNA synthetases (ARSs)

Transmembrane protein 214 (TMEM214)

Protein transport protein SEC23A

Antiviral Activity Research

Destruxins have demonstrated notable antiviral properties, with specific attention paid to their effects on Hepatitis B Virus (HBV) replication and their potential broad-spectrum applications.

Suppression of Hepatitis B Virus Surface Antigen (HBsAg) Production in Human Hepatoma Cells

Destruxin B has been shown to effectively suppress the production of Hepatitis B Virus Surface Antigen (HBsAg) in human hepatoma cell lines. Studies utilizing Hep3B cells, which contain an integrated HBV gene, demonstrated that Destruxin B can reversibly inhibit HBsAg production in a concentration-dependent manner, with an EC50 value of 0.5 μM capes.gov.brnih.gov. This suppression occurs without inducing significant cytotoxicity in the treated cells capes.gov.br. Furthermore, Destruxin B also exhibited inhibitory effects on HBsAg produced from stably transfected HBV DNA in HuH-7 cells, indicating its action is not limited to endogenous viral gene expression capes.gov.brnih.gov. Crude extracts containing destruxins have also shown strong suppressive activity against HBsAg and Hepatitis B e Antigen (HBeAg) production in HepG2.2.15 cells, with IC50 values around 1.2 and 1.4 μg/ml, respectively, suggesting a broad impact of the destruxin mixture on HBV nih.gov.

Table 1: HBsAg Suppression by Destruxin B

| Parameter | Value | Cell Type Tested | Mechanism Focus | Reference |

| EC50 | 0.5 μM | Hep3B cells | mRNA level | nih.gov |

| IC50 (Crude) | 1.2 μg/ml | HepG2.2.15 cells | Not specified | nih.gov |

| IC50 (Crude) | 1.4 μg/ml | HepG2.2.15 cells | Not specified | nih.gov |

Mechanisms of Antiviral Action

The primary mechanism by which Destruxin B suppresses HBsAg production appears to be at the messenger RNA (mRNA) level, indicating an interference with viral gene transcription or mRNA stability nih.gov. While specific details on the inhibition of viral RNA replication or the production of viral proteins like NS5 are not extensively detailed for this compound in the reviewed literature, the NS5 protein of flaviviruses, such as Zika virus and Dengue virus, is a known critical component for viral RNA replication and is a significant target for antiviral drug development embopress.orgmdpi.comleloir.org.arresearchgate.netplos.org. Further research would be needed to ascertain if this compound directly targets these viral replication machinery components.

Broad-Spectrum Antiviral Potential

The destruxin family, in general, is known to possess a range of antiviral activities nih.govresearchgate.net. While direct evidence linking this compound to specific activity against Zika virus (ZIKV) is limited in the provided search results, the broader class of destruxins is acknowledged for its diverse biological effects, including antiviral properties nih.govresearchgate.net. Other compounds have demonstrated efficacy against ZIKV, highlighting the potential for broad-spectrum antiviral agents to target such viruses nih.govvirosin.org.

Anticancer and Cytotoxic Effects: Cellular Pathways

Destruxin B has demonstrated significant anticancer and cytotoxic effects in various human cancer cell lines, primarily by inducing programmed cell death (apoptosis) and arresting the cell cycle.

Induction of Apoptosis (e.g., caspase activation, Bcl-2 family-dependent mitochondrial pathway)

Destruxin B has been shown to induce apoptosis in several human cancer cell lines, including non-small cell lung cancer (A549, H1299) and lymphoma cells researchgate.netnih.govnih.govcaymanchem.comadooq.comresearchgate.net. This apoptotic process is mediated through well-defined cellular pathways:

Caspase Activation: Destruxin B treatment leads to the activation of key executioner caspases, including Caspase-2, -3, and -9, as well as Caspase-8 researchgate.netnih.govnih.govresearchgate.net. This caspase cascade is a hallmark of programmed cell death.

Bcl-2 Family-Dependent Mitochondrial Pathway: The compound influences the balance of pro-apoptotic and anti-apoptotic proteins within the Bcl-2 family. Specifically, Destruxin B has been observed to increase the expression of pro-apoptotic molecules like PUMA and decrease anti-apoptotic proteins such as Mcl-1 researchgate.netnih.gov. It also promotes the translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondrial membrane, a critical step in initiating the intrinsic apoptotic pathway researchgate.netnih.gov. Additionally, a decrease in the anti-apoptotic protein Bcl-2 has been noted, alongside alterations in mitochondrial membrane potential and the release of apoptosis-inducing factor (AIF) nih.gov. These events collectively point towards the activation of the Bcl-2 family-dependent mitochondrial pathway researchgate.netnih.gov.

Death Receptor Pathway: In some contexts, such as in human non-Hodgkin lymphoma cells, Destruxin B can also trigger apoptosis via the death receptor pathway, involving the activation of Fas-associated death domain (FADD) and Caspase-8 nih.gov.

Table 2: Destruxin B-Induced Apoptosis Pathways in Cancer Cells

| Pathway Component | Effect Observed | Cell Type(s) Used | Reference(s) |

| Caspase Activation | Activation of Caspase-2, -3, -9 | A549, H1299 | researchgate.netnih.gov |

| Activation of Caspase-8 | Toledo (lymphoma) | nih.gov | |

| Caspase-dependent cell death | A549 | researchgate.net | |

| Bcl-2 Family Regulation | Increased PUMA | A549, H1299 | researchgate.netnih.gov |

| Decreased Mcl-1 | A549, H1299 | researchgate.netnih.gov | |

| Bax translocation (cytosol to mitochondrial membrane) | A549 | researchgate.netnih.gov | |

| Decreased Bcl-2 | Toledo (lymphoma) | nih.gov | |

| Mitochondrial Pathway | Bax translocation to mitochondrial membrane | A549 | researchgate.netnih.gov |

| Altered mitochondrial membrane potential | Toledo (lymphoma) | nih.gov | |

| Release of apoptosis-inducing factor (AIF) | Toledo (lymphoma) | nih.gov | |

| Death Receptor Pathway | Activation of FADD, Caspase-8 | Toledo (lymphoma) | nih.gov |

Cell Cycle Arrest

Destruxin B has also been implicated in inducing cell cycle arrest in cancer cells medchemexpress.eu. While specific phases of the cell cycle affected by this compound are not detailed in the provided literature, cell cycle arrest is a critical mechanism by which anticancer agents can halt tumor proliferation.

Table 3: Cell Cycle Arrest by Destruxin B

| Effect | Cell Type(s) Used | Reference |

| Cell Cycle Arrest | Not specified | medchemexpress.eu |

Anti-Angiogenic Activities (e.g., inhibition of human endothelial cell migration and tube formation)

Phytotoxic Activity and Plant-Fungus Interactions

Destruxin B and its related compounds are also recognized for their significant phytotoxic activities, playing a crucial role in the pathogenesis of certain plant diseases.

Destruxin B is identified as a major phytotoxin and a significant virulence factor produced by plant pathogens such as Alternaria brassicae researchgate.netresearchgate.netpnas.orgapsnet.orgsemanticscholar.org. It contributes to the aggressiveness of the pathogen by conditioning host tissues, thereby influencing the plant's susceptibility to infection researchgate.netcabidigitallibrary.org. Destruxins are thought to facilitate fungal invasion and disease progression in susceptible plant species cabidigitallibrary.org. The presence and production of destruxins are often correlated with the pathogenicity of fungal strains, suggesting their direct involvement in the disease cycle pnas.orgcabidigitallibrary.org.

Destruxin B is known to induce characteristic symptoms in plants, primarily chlorosis (yellowing of leaves) and necrosis (tissue death) researchgate.netresearchgate.netsemanticscholar.org. When applied to plant leaves, Destruxin B at concentrations ranging from 50-100 µg/mL can cause chlorotic symptoms on host plants like Brassica species researchgate.net. At higher concentrations (250-500 µg/mL), it can induce chlorosis or necrosis on non-host plants as well researchgate.net. The symptoms induced by Destruxin B are also noted to be light-dependent researchgate.netresearchgate.netsemanticscholar.org. Homodestruxin B and Destruxin B2, other related toxins, also exhibit phytotoxicity and cause similar necrotic and chlorotic symptoms on plant leaves researchgate.netsemanticscholar.org.

The host selectivity of Destruxin B has been a subject of research, with some studies suggesting a degree of host specificity while others indicate broader activity. While initially some research suggested Destruxin B was a host-specific toxin (HST) for Brassica species, with sensitivity decreasing as relatedness to Brassica decreased apsnet.org, other studies have found it to be non-host-specific, causing symptoms on both host and non-host plants researchgate.netresearchgate.neterudit.org. However, Brassica species have consistently been identified as the most sensitive to Destruxin B researchgate.netapsnet.org. The dilution-end-point for the most sensitive host species ranged from 0.2–3.8 µg/mL, whereas for less sensitive species, it was between 15 and 120 µg/mL, and for non-host species, it was between 15 and 750 µg/mL researchgate.net. This differential sensitivity across plant groups suggests that while not strictly host-specific, Destruxin B exhibits varying degrees of phytotoxicity depending on the plant species, influencing host susceptibility researchgate.neterudit.org.

Other Biological Activities

Inhibition of Bone-Resorbing Activities of Osteoclasts

Destruxins B and E, identified as cyclodepsipeptides, have demonstrated a significant capacity to inhibit the bone-resorbing activities of osteoclasts researchgate.netnih.gov. Research indicates that these compounds interfere with the formation of resorption pits, a direct measure of osteoclast function, without compromising osteoclast differentiation or cell viability nih.gov. The mechanism underlying this inhibitory effect involves the induction of dose-dependent morphological changes in osteoclast-like multinucleated cells (OCLs) nih.gov. Specifically, destruxins disrupt the formation of critical polarized structures within osteoclasts, including actin rings, clear zones, and ruffled borders nih.gov. These structural alterations are directly correlated with the anti-resorptive effects observed, suggesting that the disruption of these cellular components impairs the osteoclasts' ability to resorb bone matrix nih.gov.

Further investigations have linked destruxins to the inhibition of vacuolar-type H+-ATPase (V-ATPase) researchgate.netthno.orgsemanticscholar.org. V-ATPases are essential proton pumps located in the ruffled border of osteoclasts, crucial for creating the acidic microenvironment required for bone mineral dissolution thno.orgsemanticscholar.org. By inhibiting V-ATPase activity, destruxins are thought to impair the acidification process necessary for bone resorption researchgate.netthno.orgsemanticscholar.org.

Structure Activity Relationship Sar Studies of Destruxin B2 6 and Analogues

Influence of Specific Chemical Moieties on Biological Activity

The biological activity of destruxins is highly sensitive to subtle changes in their chemical structure. Variations in amino acid residues, N-methylation, and the presence of specific functional groups significantly impact their potency and target interactions.

Role of Alpha-hydroxy Acid and Amino Acid Residues

Destruxins are characterized by a core structure comprising an α-hydroxy acid and five amino acid residues. Studies have indicated that the nature of these residues plays a pivotal role in determining biological activity. For instance, Destruxin B is generally considered highly inhibitory, but modifications to its amino acid sequence can lead to altered efficacy. Research comparing Destruxin B with its analogue Destruxin B2 (which features a single methyl group replaced by hydrogen) and Destruxin C (with an added hydroxyl group) demonstrated that these alterations significantly reduced inhibitory effects researchgate.netnih.govresearchgate.net. Similarly, Destruxin A, which involves the removal of a methyl group and a hydrogen, further lowered inhibitory potency nih.govresearchgate.net. These findings highlight the critical role of specific amino acid side chains and their modifications in modulating the biological profile of destruxins.

Effects of N-methylation and R-group Variations

N-methylation of amino acid residues within the destruxin scaffold is another key factor influencing biological activity. Studies comparing N-desmethyl and N-methyl analogues have shown distinct differences in their effects researchgate.net. Specifically, the removal of an N-methyl group from Destruxin B to form desmethyldestruxin B resulted in a significant decrease in membrane permeability escholarship.orgnih.gov. This suggests that N-methylation contributes to the molecule's ability to interact with cellular membranes, potentially influencing its bioavailability and efficacy. Variations in the R-groups of the amino acid residues also contribute to the diversity of biological activities observed among destruxin analogues researchgate.netnih.gov.

Impact of Specific Structural Modifications

Specific structural modifications, such as the presence of an epoxy group, alterations to the carboxyl group (COOH), or the replacement or addition of methyl and hydroxyl groups, have profound effects on destruxin activity. The formation of an epoxy ring in Destruxin E, for example, nullified the inhibitory effect observed in Destruxin B nih.govresearchgate.net. Conversely, the addition of a hydroxyl group, as seen in Destruxin C, also led to a significant reduction in inhibition compared to Destruxin B researchgate.netnih.govresearchgate.net. The COOH group's role and the impact of methyl group replacement or hydroxyl group addition are areas where subtle changes can dramatically alter the molecule's interaction with biological targets nih.govf-static.com.

Molecular Modeling and Computational Approaches in SAR

Molecular modeling and computational approaches are increasingly vital in understanding the SAR of complex molecules like destruxins science.gov. These techniques allow researchers to predict how structural modifications might affect binding affinities, conformational preferences, and ultimately, biological activity. By simulating the interactions of destruxin analogues with target molecules or membranes, computational methods can guide the design of new compounds with enhanced properties. For example, computational predictions of LogPm/w have been used to anticipate permeability changes associated with specific structural modifications, such as the introduction of a chlorohydrin moiety escholarship.org. Furthermore, studies correlating computational predictions with experimental data on membrane permeability provide valuable insights into the factors governing the biological fate of destruxins escholarship.orgnih.gov.

Correlation of Structural Changes with Specific Biological Outcomes

The structural variations in destruxins directly correlate with their observed biological effects across different systems.

Insect Cell Inhibition: Destruxins are known to inhibit insect cells, and structural changes significantly modulate this activity. Destruxin B has been noted as particularly inhibitory, with modifications like those in Destruxin B2 and C leading to reduced inhibition researchgate.netnih.govresearchgate.net. The use of cell-based impedance spectroscopy has allowed for the quantitative assessment of these inhibitory effects, correlating specific structural features with half-inhibition concentrations (ECIS50) nih.govresearchgate.net.

HBsAg Suppression: Destruxin B has demonstrated the ability to suppress the expression of the hepatitis B virus surface antigen (HBsAg) in human hepatoma cells researchgate.netnih.gov. The mechanism appears to involve regulation at the mRNA level, suggesting a specific interaction with cellular machinery. While specific SAR studies for HBsAg suppression are less detailed in the provided search results, the general activity of Destruxin B points to the potential for specific structural motifs to mediate antiviral effects.

Osteoclast Activity: Destruxins, including Destruxin B, have been reported to inhibit the bone-resorbing activities of osteoclasts by inducing morphological changes researchgate.netresearchgate.net. The epoxide group in the side chain of the α-hydroxycarboxylic acid and its orientation are crucial for potent activity in this context researchgate.net. This indicates that stereochemistry and functional group placement are critical for modulating effects on mammalian cell types, such as osteoclasts.

Production and Isolation Methodologies for Destruxin B2 6

Fermentation Strategies for Enhanced Production

The efficient production of Destruxin B2 6 relies heavily on optimizing fermentation processes, with submerged culture techniques being a primary focus for maximizing yields. Key factors influencing production include the composition of culture media, specific growth conditions, and the biological context of fungal pathogenesis within insect hosts.

The choice of culture media and the maintenance of specific growth conditions are paramount for maximizing destruxin production. Fungi like Metarhizium anisopliae are commonly cultured in media such as Czapek Dox broth, often supplemented with carbon sources like maltose (B56501) and nitrogen sources like peptone gigvvy.comresearchgate.netajbasweb.com. Research has indicated that specific concentrations of these components can lead to optimal production; for instance, a medium formulated with maltose, peptone, β-alanine, and glucose has been reported as optimal for Destruxin B yield researchgate.net. Critical growth conditions, including dissolved oxygen levels, temperature, and pH, also exert significant influence on metabolite synthesis gigvvy.com. For example, an optimal final pH in the range of 3 to 4 has been observed for Destruxin B production by M. anisopliae gigvvy.com.

Destruxins are known to play a role in the pathogenesis of entomopathogenic fungi within their insect hosts. For example, destruxins produced by Metarhizium species are believed to suppress insect immune responses, thereby facilitating fungal proliferation pnas.org. While specific studies detailing the in vivo production of "this compound" within insect hosts are limited, the general understanding is that these toxins are synthesized during the infection process. Research on Metarhizium robertsii suggests that destruxins contribute to fungal virulence by aiding the fungus in evading host hemocyte encapsulation pnas.org. The quantity and types of destruxins produced can vary based on the fungal strain and the specific insect host, highlighting a complex interaction between the fungus, host, and the biosynthesis of these metabolites during infection pnas.orgcore.ac.uk.

Influence of Culture Media and Growth Conditions (e.g., maltose, peptone, Czapek Dox broth, pH, dissolved oxygen, temperature)

Advanced Isolation and Purification Techniques

The isolation and purification of destruxins, including variants such as Destruxin B2, necessitate the application of sophisticated chromatographic and spectrometric methodologies to obtain pure compounds for subsequent characterization and study.

A range of chromatographic techniques are employed to isolate and purify destruxins from fungal extracts. These processes typically commence with extraction using organic solvents, such as methylene (B1212753) dichloride, followed by successive purification steps. Common methods include:

Silica Gel Chromatography: This technique is frequently utilized as an initial purification step to fractionate crude extracts based on compound polarity ajbasweb.comresearchgate.netresearchgate.net.

Ion-Exchange Chromatography: This method separates compounds based on their net charge. Destruxins have been successfully purified using both cation and anion exchange chromatography, often employing salt gradients for elution ajbasweb.comresearchgate.netresearchgate.netthermofisher.com.

High-Performance Liquid Chromatography (HPLC): Both analytical and semi-preparative Reverse-Phase HPLC (RP-HPLC) are critical for achieving high purity. Various mobile phase gradients, typically involving mixtures of water and acetonitrile (B52724) or methanol, are employed to resolve different destruxin variants dss.go.thglobalresearchonline.netresearchgate.netresearchgate.net. Ultra-High-Performance Liquid Chromatography (UHPLC) offers enhanced resolution and speed for similar separation tasks senasica.gob.mxresearchgate.net.

Table 1: Common Chromatographic Techniques for Destruxin Purification

| Technique | Principle of Separation | Common Applications in Destruxin Isolation |

| Silica Gel Chromatography | Polarity | Initial separation of crude extracts into fractions. |

| Ion-Exchange Chromatography | Net Charge | Separation based on acidic/basic properties; elution with salt gradients. |

| Reverse-Phase HPLC (RP-HPLC) | Hydrophobicity | High-resolution separation of destruxin variants; purification. |

| Ultra-High-Performance HPLC (UHPLC) | Hydrophobicity | Faster and higher resolution separation compared to traditional HPLC. |

Following isolation, destruxins are characterized using various spectroscopic techniques to confirm their identity and elucidate their structures. These methods provide detailed molecular information:

Mass Spectrometry (MS): Techniques such as Fast Atom Bombardment Mass Spectrometry (FAB MS), Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for determining molecular weight and fragmentation patterns globalresearchonline.netajbasweb.comresearchgate.netresearchgate.net. High-resolution mass spectrometry (HRMS) and hybrid quadrupole-Orbitrap mass spectrometry are utilized for precise mass measurements and the identification of novel destruxin analogs globalresearchonline.netresearchgate.net. Tandem Mass Spectrometry (MS/MS) provides structural insights through fragmentation analysis globalresearchonline.netresearchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectroscopy are indispensable for determining the detailed structural features of destruxins, including the arrangement of amino acid residues and the α-hydroxy acid component. Comparison of NMR data with published values serves as a standard method for identification nih.govajbasweb.comresearchgate.net.

Table 2: Spectroscopic Methods for Destruxin Characterization

| Spectroscopic Technique | Primary Use in Destruxin Analysis |

| Fast Atom Bombardment Mass Spectrometry (FAB MS) | Determination of molecular weight and structural fragments. |

| Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF-MS) | High-resolution mass determination, identification of molecular formula, and fragmentation analysis. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Coupled separation and identification of destruxins in complex mixtures; provides molecular weight and fragmentation data. |

| High-Resolution Mass Spectrometry (HRMS) / Orbitrap MS | Precise mass determination for accurate molecular formula assignment and identification of novel destruxin variants. |

| Tandem Mass Spectrometry (MS/MS) | Detailed structural elucidation through fragmentation analysis of precursor ions. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Elucidation of detailed molecular structure, including connectivity, stereochemistry, and confirmation of amino acid residues. |

Compound List

this compound (Primary focus)

Destruxin A

Destruxin B

Destruxin C

Destruxin D

Destruxin E

Destruxin B2

Desmethyldestruxin B

E chlorohydrin

E2 chlorohydrin

A1, A2, A3

B1, B2

C2

D1, D2

E1, Ed, Ed1, Ed2

F

G, G1

Cl

Chlamyphilone

Beauvericin

Bassianolide (BASS)

Helvolic acid

Swainsonins

Cytochalasins

Protodestruxin

Homodestruxin B

Sample Preparation Simplification (e.g., ultrafiltration)

Efficient and streamlined sample preparation is paramount for the accurate and high-throughput analysis of complex biological matrices containing destruxins. Traditional methods can be time-consuming, involving multiple extraction and purification steps. Ultrafiltration has emerged as a valuable technique to simplify and expedite these processes swansea.ac.uk.

Ultrafiltration is a membrane-based separation technique that utilizes a semi-permeable membrane to separate molecules based on their size. For destruxin analysis, ultrafiltration serves multiple purposes:

Concentration: It allows for the concentration of destruxins from dilute fermentation broths or biological extracts, thereby increasing their detectability by analytical instruments sigmaaldrich.commerckmillipore.com.

Removal of Low Molecular Weight Contaminants: It can effectively remove small molecules, salts, and buffer components that might interfere with subsequent analytical steps sigmaaldrich.com.

Buffer Exchange/Desalting: Ultrafiltration can be used to exchange the solvent or buffer system, which is beneficial for compatibility with downstream analytical techniques like High-Performance Liquid Chromatography (HPLC) sigmaaldrich.commerckmillipore.com.

Specifically, studies have employed membranes with defined molecular weight cut-offs (MWCO), such as 10 kDa membranes, to purify culture filtrates prior to analysis swansea.ac.uk. This process replaces more laborious procedures, significantly reducing sample preparation time while retaining the target analytes swansea.ac.uk. The principle involves passing the sample through a membrane where molecules larger than the pore size (like destruxins) are retained, while smaller molecules pass through. This selective retention and passage allow for both purification and concentration of the desired compounds merckmillipore.com.

Quantitative Analysis and Profiling of Destruxin B2 and Co-produced Analogues

The identification and quantification of Destruxin B2, along with its numerous structurally related analogues, require advanced analytical methodologies. The complexity of these mixtures necessitates sensitive and selective techniques capable of resolving and detecting a wide array of compounds.

Analytical Techniques: A variety of chromatographic and spectrometric methods are employed for the quantitative analysis and profiling of destruxins:

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for separating and quantifying destruxins. Various stationary phases and mobile phase gradients, often involving acetonitrile and water mixtures, are optimized to achieve robust separation of different destruxin analogues dss.go.thresearchgate.netoup.comgigvvy.com. Detection is typically performed using UV-Vis detectors dss.go.th.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This hyphenated technique offers enhanced selectivity and sensitivity, allowing for the identification and quantification of individual destruxins based on their mass-to-charge ratio and fragmentation patterns nih.govnih.govnih.govasm.org. Techniques such as data-independent acquisition (DIA) and feature-based molecular networking (FBMN) are utilized for comprehensive profiling nih.gov.

High-Resolution Mass Spectrometry (HRMS): Advanced mass spectrometers, including hybrid quadrupole-Orbitrap systems, are used for accurate mass measurements, enabling the structural elucidation and characterization of both known and unknown destruxin derivatives researchgate.net.

Capillary Electrophoresis (CE): CE, particularly micellar electrokinetic capillary chromatography (MEKC), has also been explored for the separation and analysis of destruxins, offering an alternative separation mechanism oup.com.

Profiling and Identification of Analogues: Research has revealed a significant diversity within the destruxin family, with over 40 known derivatives identified to date nih.govresearchgate.net. Studies have reported the identification of numerous analogues, including Destruxin A, B, C, D, E, F, and their various derivatives such as A1, A2, A3, B1, B2, B2/dihydro-A, C1, C2/F, D2, Ed, Ed1, Ed2, G, G1, as well as desmethyl- (DesmA, DesmB, DesmC, DesmB2) and chloro-derivatives (Cl, E2 chlorohydrin) nih.govnih.govresearchgate.netajbasweb.com. Notably, Destruxin B2 and dihydro-A are recognized as enantiomers that may not be distinguished by certain analytical methods nih.govasm.org. The specific profile of destruxins produced can vary considerably depending on the fungal strain and environmental conditions nih.govnih.gov.

Quantitative Analysis: Quantitative analysis typically involves establishing calibration curves by correlating peak areas or intensities with known concentrations of reference standards researchgate.net. This allows for the determination of destruxin concentrations in samples, often reported in parts per billion (ppb) or parts per million (ppm) nih.govsenasica.gob.mx. Comparative studies have quantified differences in the abundance of various destruxins between different fungal strains or under varying experimental conditions nih.gov. For example, a hypervirulent mutant strain of Metarhizium anisopliae showed significantly higher levels of Destruxin B2/dihydro-A (approximately 47.7-fold) and Destruxin A2 (approximately 17.5-fold) compared to the wild-type strain nih.gov.

Data Table 1: Identified Destruxin Analogues and Related Compounds

Data Table 2: Comparative Destruxin Levels in Metarhizium anisopliae Strains

| Destruxin Analogue | Fold Change (Mutant vs. Wild-Type) | Source |

| Destruxin D | ~10-fold higher | nih.gov |

| Destruxin B | ~10-fold higher | nih.gov |

| Destruxin A | ~10-fold higher | nih.gov |

| Destruxin A2 | ~17.5-fold higher | nih.gov |

| Destruxin B2/dihydro-A | ~47.7-fold higher | nih.gov |

The continued development of analytical and sample preparation techniques is crucial for a comprehensive understanding of destruxin biosynthesis, function, and potential applications.

Future Directions and Research Perspectives on Destruxin B2 6

Exploration of Undiscovered Destruxin B2 6 Analogues and Biosynthetic Pathways

The ongoing exploration of fungal secondary metabolites continues to reveal a vast array of novel compounds with diverse structures and biological activities. For this compound, future research should focus on systematically identifying previously undiscovered analogues. This involves employing advanced metabolomic techniques, such as high-resolution mass spectrometry coupled with sophisticated data analysis, to probe the chemical space produced by fungi known to synthesize destruxins, as well as exploring new fungal species. The goal is to uncover structural variations that may possess enhanced or novel bioactivities. Simultaneously, elucidating the complete biosynthetic pathways for these newly identified analogues is critical. This includes identifying the specific genes, enzymes, and regulatory mechanisms responsible for their production. Understanding these pathways will not only expand our knowledge of fungal secondary metabolism but also provide a foundation for future engineering efforts. Current research has identified numerous destruxin derivatives, with over 39 analogues characterized to date, primarily from Metarhizium species researchgate.netfrontiersin.org. However, the specific pathways and enzymes involved in the biosynthesis of all destruxin variants, including potential analogues of this compound, remain areas for deeper investigation.

Table 6.1: Identified Destruxin Analogues and Associated Fungal Sources

| Destruxin Analogue | Primary Fungal Source(s) | Key Structural Features/Variations |

| Destruxin A | Metarhizium anisopliae | Cyclic hexadepsipeptide researchgate.netoup.com |

| Destruxin B | Metarhizium anisopliae | Cyclic hexadepsipeptide researchgate.netoup.com |

| Destruxin E | Metarhizium anisopliae | Cyclic hexadepsipeptide researchgate.netoup.com |

| Destruxin A4 | Aschersonia sp. | MeIle moiety instead of MeVal usda.gov |

| Destruxin A5 | Aschersonia sp. | MeIle moiety, β-MePro unit usda.gov |

| Homodestruxin B | Aschersonia sp. | MeIle moiety instead of MeVal usda.gov |

| Destruxin B2 | Metarhizium anisopliae | Cyclic hexadepsipeptide ajbasweb.commedchemexpress.com |

| Pseudodestruxin C | Beauveria felina | Novel destruxin analogue researchgate.net |

| [β-Me-Pro] Destruxin E chlorohydrin | Beauveria felina | Novel destruxin analogue researchgate.net |

Advanced Mechanistic Studies on Cellular Targets and Signaling Pathways

Further research is warranted to comprehensively understand the precise molecular targets and signaling pathways modulated by this compound. While destruxins, in general, are known to have multifaceted biological activities, including insecticidal, antiviral, and anticancer effects researchgate.netnih.govnih.gov, the specific mechanisms of this compound require detailed investigation. Studies on related cyclodipeptides (CDPs) have indicated interference with key cellular pathways, such as the PI3K/Akt/mTOR pathway, leading to apoptosis and cell cycle arrest nih.govresearchgate.netpreprints.org. Advanced techniques, including proteomics, phosphoproteomics, and transcriptomics, should be employed to map the complete network of cellular responses triggered by this compound. Identifying specific protein kinases, ion channels, or other molecular players that directly interact with this compound will be crucial for understanding its function and potential therapeutic applications. For instance, destruxins are thought to act as ionophores, affecting cellular ion concentrations, and can activate intrinsic mitochondrial apoptotic pathways nih.govresearchgate.net. Detailed studies are needed to confirm and expand upon these findings specifically for this compound.

Table 6.2: Investigated Cellular Targets and Signaling Pathways of Destruxins

| Compound Class | Specific Compound(s) | Reported Cellular Target(s) / Pathway(s) | Observed Effect(s) |

| Destruxins | Destruxin B | Mitochondrial apoptotic pathway nih.govnih.gov | Apoptosis induction |

| Destruxins | Destruxin B | Calcium channels core.ac.ukcabidigitallibrary.org | Muscle membrane depolarization, paralysis |

| Destruxins | Destruxin B | V-ATPase researchgate.netresearchgate.net | Potential therapeutic target |

| Destruxins | Destruxin B2 | Hepatitis B virus surface antigen secretion | Inhibition medchemexpress.com |

| Cyclodipeptides (CDPs) | Pseudomonas aeruginosa PAO1 CDPs | PI3K/Akt/mTOR pathway nih.govresearchgate.netpreprints.org | Cell cycle arrest, apoptosis |

| Cyclodipeptides (CDPs) | Various bacterial CDPs | Ras-ERK, PI3K/JNK/PKA, etc. nih.gov | Modification of multiple signaling pathways |

Biosynthetic Engineering and Pathway Engineering for Novel this compound Derivatives

The genetic and enzymatic machinery responsible for destruxin biosynthesis presents a significant opportunity for metabolic engineering to generate novel derivatives. Research efforts should focus on identifying and characterizing the genes encoding the non-ribosomal peptide synthetases (NRPSs) and other enzymes involved in the this compound pathway, similar to the identification of the dtxS1 gene cluster for destruxin biosynthesis in Metarhizium robertsii pnas.orgpnas.orgnih.gov. By manipulating these genes, it may be possible to alter substrate specificity, introduce non-canonical amino acids, or modify post-assembly enzymatic modifications to produce novel destruxin analogues with tailored properties. Furthermore, understanding the regulatory elements controlling the expression of these biosynthetic genes could enable enhanced production yields of existing destruxins or the controlled activation of silent pathways leading to new analogues. Pathway engineering approaches, such as heterologous expression of destruxin biosynthetic gene clusters in optimized microbial hosts, could also facilitate large-scale production and structural diversification. This area holds promise for creating libraries of destruxin derivatives for drug discovery and agricultural applications.

Table 6.3: Approaches in Biosynthetic and Pathway Engineering for Destruxins

| Engineering Strategy | Target Component(s) | Potential Outcome(s) | Relevant Research Area |

| Gene Cluster Identification | NRPSs, P450 enzymes, etc. | Elucidate biosynthetic pathway | Metarhizium destruxin biosynthesis pnas.orgpnas.orgnih.gov |

| Gene Knockout/Disruption | dtxS1 gene | Prevent destruxin production | Study dispensability for virulence nih.gov |

| Heterologous Expression | Destruxin biosynthetic gene cluster | Production in optimized hosts | Large-scale production, diversification |

| Substrate Engineering | NRPS adenylation domains | Synthesis of novel analogues | Altering amino acid incorporation |

| Regulatory Element Manipulation | Gene promoters, transcription factors | Enhanced production yields | Controlling gene expression |

Ecological Role of this compound in Fungal Virulence and Host-Pathogen Interactions

The ecological role of this compound, particularly in the context of fungal virulence and host-pathogen interactions, remains an area ripe for investigation. Destruxins, as a class, are known to act as virulence factors for entomopathogenic fungi, contributing to host immune suppression and facilitating fungal establishment and propagation within the host pnas.orgmdpi.complos.org. They can suppress both cellular and humoral immune responses in insects pnas.org. For example, destruxins are thought to facilitate fungal establishment by acting as antimicrobial or anti-immune agents, thereby eliminating competition for nutrients embrapa.br. Furthermore, some destruxins exhibit phytotoxic properties, playing a role in plant-pathogen interactions pnas.orgresearchgate.net. Research should aim to dissect the specific contributions of this compound to the virulence of its producing fungi against various hosts, including insects and plants. Understanding how this compound modulates host immune systems, induces tissue damage, or influences host susceptibility will provide critical insights into fungal pathogenesis and could inform the development of novel biocontrol strategies or disease management approaches. The correlation between destruxin production and host specificity in Metarhizium species suggests that these metabolites play a significant role in ecological adaptation frontiersin.orgcabidigitallibrary.orgpnas.org.

Table 6.4: Ecological Roles and Virulence Contributions of Destruxins

| Destruxin Role | Mechanism of Action | Host Interaction | Fungal Species Example(s) |

| Virulence Factor | Immune suppression (cellular/humoral) | Insect pathogenesis | Metarhizium spp. pnas.org |

| Virulence Factor | Facilitates fungal establishment | Insect pathogenesis | Metarhizium spp. embrapa.br |

| Virulence Factor | Modulates host immune response | Insect pathogenesis | Metarhizium spp. plos.org |

| Phytotoxicity | Induces tissue damage, conditions host | Plant pathogenesis | Alternaria brassicae pnas.orgresearchgate.net |

| Host Specificity Determinant | Differential production levels | Insect-fungus interaction | Metarhizium spp. frontiersin.orgcabidigitallibrary.orgpnas.org |

| Antimicrobial/Anti-immune | Eliminates competition | Ecological interaction | Metarhizium spp. embrapa.br |

Development of Research Tools and Probes based on this compound

The unique biological activities and structural characteristics of this compound offer potential for its development into valuable research tools and probes. For instance, chemically modified this compound analogues, such as those labeled with fluorescent tags or radioisotopes, could be synthesized to track its cellular uptake, distribution, and interaction with specific targets within living systems. Such probes would be instrumental in visualizing cellular localization, studying receptor binding, and elucidating transport mechanisms. Furthermore, structure-activity relationship (SAR) studies, guided by the identification of key functional groups responsible for its bioactivity, could lead to the design of highly specific inhibitors or activators of its target pathways. These tools would significantly advance our understanding of the molecular basis of destruxin action and could serve as starting points for the development of novel therapeutic agents or diagnostic markers. The development of such chemical biology tools is essential for dissecting complex biological processes influenced by this compound.

Table 6.5: Potential Research Tools and Probes Derived from this compound

| Tool/Probe Type | Modification Strategy | Application | Research Area |

| Fluorescently Labeled this compound | Covalent attachment of fluorophores | Cellular imaging, target localization | Chemical biology, cell biology |

| Radiolabeled this compound | Incorporation of radioisotopes | Biodistribution studies, receptor binding assays | Pharmacology, molecular imaging |

| SAR Analogs | Site-directed mutagenesis, chemical synthesis | Target identification, pathway elucidation | Medicinal chemistry, molecular pharmacology |

| Inhibitors/Activators | Design based on structural features | Modulation of specific signaling pathways | Drug discovery, molecular mechanism studies |

| Affinity Matrices | Immobilization onto solid supports | Purification of target proteins | Biochemistry, proteomics |

Compound Names List

Destruxin A

Destruxin A4

Destruxin A5

Destruxin B

Destruxin B2

Destruxin C

Destruxin D

Destruxin E

Destruxin E-diol

Desmethyldestruxin B

Desmethyldestruxin B2

Homodestruxin B

Pseudodestruxin C

[β-Me-Pro] Destruxin E chlorohydrin

Cyclodipeptides (CDPs)

Beauvericin

Oosporein

Rasfonin

Q & A

Q. What statistical methods are appropriate for analyzing high-throughput screening data for this compound derivatives?

- Methodological Answer : Apply false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) to mitigate Type I errors in multi-parametric assays. Use principal component analysis (PCA) or hierarchical clustering to identify structure-activity relationships (SAR). Report effect sizes with 95% confidence intervals to prioritize hits .

Methodological Notes

- Data Reproducibility : Document all experimental parameters (e.g., pH, temperature) in supplemental materials to enable replication .

- Ethical Compliance : For in vivo studies, obtain institutional animal care committee approvals and adhere to ARRIVE guidelines .

- Literature Review : Use platforms like SciFinder or Reaxys to cross-reference spectral data and avoid redundant studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.